molecular formula C17H19F6N3OS B11514111 N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide

Cat. No.: B11514111
M. Wt: 427.4 g/mol
InChI Key: XOHULKBIWJOYGX-UHFFFAOYSA-N
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Description

N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cycloheptathiophene ring, and a hexafluoropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the cycloheptathiophene ring: This step involves the cyclization of a suitable precursor to form the cycloheptathiophene ring.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

    Attachment of the hexafluoropropane moiety: This step involves the reaction of the cycloheptathiophene derivative with a hexafluoropropane reagent under specific conditions.

    Formation of the final amide: The final step involves the reaction of the intermediate with a suitable amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}AMINO)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL]-2-METHYLPROPANAMIDE is unique due to its combination of a cyano group, a cycloheptathiophene ring, and a hexafluoropropane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H19F6N3OS

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H19F6N3OS/c1-9(2)13(27)25-15(16(18,19)20,17(21,22)23)26-14-11(8-24)10-6-4-3-5-7-12(10)28-14/h9,26H,3-7H2,1-2H3,(H,25,27)

InChI Key

XOHULKBIWJOYGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCCC2)C#N

Origin of Product

United States

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